molecular formula C9H5Br2FO2 B13726415 (E)-3-(2,6-dibromo-3-fluorophenyl)prop-2-enoic acid

(E)-3-(2,6-dibromo-3-fluorophenyl)prop-2-enoic acid

Cat. No.: B13726415
M. Wt: 323.94 g/mol
InChI Key: YQQGVAFOJMRNQY-DAFODLJHSA-N
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Description

(E)-3-(2,6-dibromo-3-fluorophenyl)prop-2-enoic acid is an organic compound that belongs to the class of phenylpropanoic acids This compound is characterized by the presence of two bromine atoms and one fluorine atom attached to the phenyl ring, along with a propenoic acid moiety The (E)-configuration indicates the trans arrangement of substituents around the double bond in the propenoic acid group

Preparation Methods

The synthesis of (E)-3-(2,6-dibromo-3-fluorophenyl)prop-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dibromo-3-fluorobenzaldehyde and malonic acid.

    Knoevenagel Condensation: The key step in the synthesis is the Knoevenagel condensation reaction, where 2,6-dibromo-3-fluorobenzaldehyde reacts with malonic acid in the presence of a base, such as piperidine, to form the corresponding this compound.

    Reaction Conditions: The reaction is typically carried out under reflux conditions in a suitable solvent, such as ethanol or methanol, to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Chemical Reactions Analysis

(E)-3-(2,6-dibromo-3-fluorophenyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The double bond in the propenoic acid moiety can be reduced to form the corresponding saturated acid using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives, such as carboxylic acids or aldehydes, using oxidizing agents like potassium permanganate or chromium trioxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield substituted phenylpropanoic acids, while reduction reactions may yield saturated acids.

Scientific Research Applications

(E)-3-(2,6-dibromo-3-fluorophenyl)prop-2-enoic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (E)-3-(2,6-dibromo-3-fluorophenyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

(E)-3-(2,6-dibromo-3-fluorophenyl)prop-2-enoic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H5Br2FO2

Molecular Weight

323.94 g/mol

IUPAC Name

(E)-3-(2,6-dibromo-3-fluorophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H5Br2FO2/c10-6-2-3-7(12)9(11)5(6)1-4-8(13)14/h1-4H,(H,13,14)/b4-1+

InChI Key

YQQGVAFOJMRNQY-DAFODLJHSA-N

Isomeric SMILES

C1=CC(=C(C(=C1F)Br)/C=C/C(=O)O)Br

Canonical SMILES

C1=CC(=C(C(=C1F)Br)C=CC(=O)O)Br

Origin of Product

United States

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